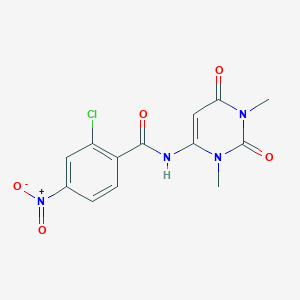
4-chloro-N-(1-ethylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-ethylpropyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用机制
4-chloro-N-(1-ethylpropyl)benzenesulfonamide acts as a selective inhibitor of Janus kinases, which are involved in the signaling pathways of cytokines. This compound binds to the active site of Janus kinases and prevents the phosphorylation of signal transducers and activators of transcription (STATs). This leads to the inhibition of cytokine signaling and the subsequent reduction of inflammation.
Biochemical and Physiological Effects
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can also reduce the activation of T cells, B cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several advantages for lab experiments. This compound has high selectivity and potency for Janus kinases, making it suitable for studying the signaling pathways of cytokines. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has also been shown to be effective in various animal models of autoimmune diseases, making it a promising candidate for further preclinical studies. However, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.
未来方向
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several potential future directions for research. One direction is to investigate the efficacy and safety of this compound in clinical trials for various autoimmune diseases. Another direction is to explore the mechanisms of action of Janus kinases and their role in cytokine signaling. Additionally, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be used as a tool compound to study the role of Janus kinases in other biological processes, such as cancer and infectious diseases. Overall, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has significant potential for therapeutic and research applications in the field of immunology.
合成方法
4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-ethylpropylamine to form the intermediate 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. This intermediate is then subjected to further reactions to obtain the final product, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
科学研究应用
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines, including interleukin-2, -4, -7, -9, -15, and -21. By inhibiting these cytokines, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can reduce inflammation and prevent the progression of autoimmune diseases.
属性
IUPAC Name |
4-chloro-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQROOTGIIPTLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pentan-3-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)




![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
